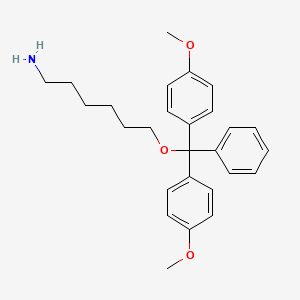

1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178261-43-3 |

|---|---|

Molecular Formula |

C27H33NO3 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-amine |

InChI |

InChI=1S/C27H33NO3/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19H,3-4,8-9,20-21,28H2,1-2H3 |

InChI Key |

HGHSJAYWFXAASW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCN |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 1 O 4,4 Dimethoxytrityl 6 Aminohexanol

Synthetic Routes to 1-O-(4,4'-Dimethoxytrityl)-6-aminohexanol

The synthesis of this compound necessitates a strategic approach to selectively protect the hydroxyl and amino functionalities of the precursor molecule, 6-aminohexanol.

Methodologies for Primary Alcohol Protection with Dimethoxytrityl Group

The dimethoxytrityl (DMT) group is a widely used protecting group for primary alcohols in organic synthesis, especially in the fields of oligonucleotide and peptide synthesis. ajchem-a.com Its widespread use is attributed to its selective reactivity towards less sterically hindered primary hydroxyl groups, its stability under various reaction conditions, and the relative ease of its removal under mild acidic conditions. ajchem-a.comnih.gov

The standard method for introducing the DMT group involves the reaction of an alcohol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270), which also serves to neutralize the hydrochloric acid byproduct. nih.gov For the synthesis of this compound, this reaction is typically performed on a precursor where the amine group is already protected to prevent its reaction with DMT-Cl. mdpi.org The reaction is generally carried out at room temperature, and for primary alcohols, it proceeds efficiently. nih.gov

Several factors can be manipulated to control the selectivity and yield of the monotritylation reaction, including temperature and the concentration of the limiting reagent. ajchem-a.com While traditional methods often rely on costly chromatographic purification, alternative chromatography-free methods involving extraction and precipitation have been developed to afford high yields and purity of mono-DMT-protected diols. ajchem-a.com

The stability of the DMT ether linkage is a key feature, allowing for subsequent chemical transformations on other parts of the molecule without premature cleavage of the protecting group. ajchem-a.com Deprotection is typically achieved using a mild acid like trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in a non-polar solvent. ajchem-a.comeurofinsgenomics.com The introduction of two methoxy (B1213986) groups on the trityl rings significantly increases the stability of the resulting carbocation, facilitating this facile cleavage.

Table 1: Comparison of Trityl Protecting Groups

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Hydrolysis | Cleavage Conditions |

|---|---|---|---|

| Triphenylmethyl | Tr | 1 | Harsher acidic conditions |

| 4-Monomethoxytrityl | MMT | ~10x | Milder acidic conditions than Tr |

| 4,4'-Dimethoxytrityl | DMT | ~100x | Mild acidic conditions (e.g., 3% TCA) |

This table provides a comparative overview of common trityl protecting groups, highlighting the effect of methoxy substitution on the ease of removal.

Preparation of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

A primary application of this compound is its conversion into a phosphoramidite reagent. These reagents are the fundamental building blocks for automated solid-phase oligonucleotide synthesis. eurofinsgenomics.com This conversion allows for the incorporation of a terminal amino group at the 3' or 5'-end of a synthetic DNA or RNA strand, which can then be used for conjugation to other molecules like peptides, proteins, or fluorescent dyes.

Phosphitylation Reactions and Yield Optimization

The conversion of the free hydroxyl group of a DMT-protected nucleoside or linker into a phosphoramidite is known as phosphitylation. entegris.com This reaction involves treating the alcohol with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-cyanoethoxy)(diisopropylamino)phosphine, in the presence of an activator, such as N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole. google.com

The general reaction scheme is as follows: DMT-O-R-OH + Cl-P(OCH₂CH₂CN)(N(iPr)₂) → DMT-O-R-O-P(OCH₂CH₂CN)(N(iPr)₂)

The resulting phosphoramidite is a stable compound that can be purified and stored. entegris.com During oligonucleotide synthesis, the phosphoramidite is activated (e.g., with an acidic azole catalyst) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support. eurofinsgenomics.com The reaction is highly efficient, with coupling yields typically exceeding 99%. eurofinsgenomics.com

Optimization of phosphitylation reactions often involves ensuring anhydrous conditions, as phosphitylating agents are sensitive to moisture. entegris.com The choice of solvent, base, and reaction time can also influence the yield and purity of the final phosphoramidite product.

Orthogonal Protecting Group Considerations in Multifunctional Derivatives

In the synthesis of multifunctional derivatives, such as amino-linker phosphoramidites, the concept of orthogonal protection is paramount. sigmaaldrich.comresearchgate.net This strategy involves using protecting groups for different functional groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification.

For an amino-linker phosphoramidite derived from this compound, at least three protecting groups are involved:

DMT group: Protects the 5'-hydroxyl group and is removed by mild acid. ajchem-a.com

Cyanoethyl group: Protects the phosphorus and is removed by a weak base (β-elimination). glenresearch.com

Amine protecting group: Protects the terminal amino group of the linker.

The choice of the amine protecting group is critical for orthogonality. The trifluoroacetyl (TFA) group is a common choice for protecting the amino group in commercially available amino-linker phosphoramidites. It is stable to the acidic conditions used for DMT removal and is cleaved during the final basic deprotection step of oligonucleotide synthesis (e.g., with aqueous ammonia).

Alternatively, the Fmoc group can be used to protect the amine. nih.gov As it is base-labile, it can be removed on the DNA synthesizer, allowing for further modifications of the amino group while the oligonucleotide is still attached to the solid support. glenresearch.com This enables the synthesis of complex branched structures or the attachment of multiple labels. The compatibility of the DMT and Fmoc protecting groups has been demonstrated in codon-level mutagenesis methods. nih.gov

Table 2: Orthogonal Protecting Groups in Amino-Linker Phosphoramidite Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., 3% TCA in DCM) | Orthogonal to cyanoethyl and TFA/Fmoc |

| Phosphate (B84403) | 2-Cyanoethyl | CE | Mild Base (e.g., aqueous ammonia) | Orthogonal to DMT |

| Amino | Trifluoroacetyl | TFA | Base (e.g., aqueous ammonia) | Cleaved with cyanoethyl group |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Orthogonal to DMT and cyanoethyl |

This interactive table outlines the key protecting groups used in the synthesis of amino-linker phosphoramidites and their respective deprotection conditions, illustrating the principle of orthogonality.

Synthesis of Related Aminoalkyl and Aminoaryl Linker Constructs for Research Applications

The synthetic principles applied to this compound are extensible to a wide range of other aminoalkyl and aminoaryl linker constructs. nih.govmdpi.com These linkers are essential for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized biomolecules for diagnostic and research purposes. google.comresearchgate.net

The synthesis of these linkers often involves multi-step sequences that may include:

Introduction of functional groups: Such as azides or alkynes for "click" chemistry, which allows for highly efficient and specific bioconjugation reactions. nih.gov

Variation of linker length and composition: The length and chemical nature of the linker can significantly impact the properties of the final conjugate, such as its solubility, stability, and biological activity. Polyethylene glycol (PEG) chains are often incorporated to enhance hydrophilicity. nih.gov

Solid-phase synthesis: For more complex linker structures, solid-phase synthesis methodologies, often employing Fmoc chemistry, can be utilized to build the linker backbone step-by-step. google.com

For example, the synthesis of a linker might start with a core molecule to which different functional arms are attached. One arm could be an aminoalkyl chain destined for conversion to a phosphoramidite, while another arm could be functionalized with a group for conjugation to a payload molecule. The strategic use of orthogonal protecting groups is crucial throughout these synthetic sequences to ensure that each part of the linker can be modified without affecting other reactive sites. acs.org

Integration of 1 O 4,4 Dimethoxytrityl 6 Aminohexanol in Solid Phase Oligonucleotide Synthesis

Positional Incorporation of Amino Functionality in Oligonucleotides

The introduction of a primary amine into an oligonucleotide can be strategically achieved at the 5'-terminus, the 3'-terminus, or at internal positions within the sequence. The choice of position depends on the intended application of the modified oligonucleotide.

5'-Terminal Amino Modification Using Dimethoxytrityl-Protected Reagents

The most common method for introducing an amino group at the 5'-end involves the use of a phosphoramidite (B1245037) reagent derived from 1-O-(4,4'-Dimethoxytrityl)-6-aminohexanol. glenresearch.com This specialized phosphoramidite, often referred to as an "amino-modifier," is added during the final coupling step of a standard automated solid-phase synthesis cycle. glenresearch.compsu.edu

The synthesis proceeds with the oligonucleotide chain being built in the 3' to 5' direction. sigmaaldrich.com In the last cycle, the DMT protecting group is removed from the 5'-hydroxyl of the terminal nucleotide. Subsequently, the amino-modifier C6 phosphoramidite is activated and coupled to this free hydroxyl group. glenresearch.com The amino group of the modifier itself is protected during synthesis, for example with a monomethoxytrityl (MMT) or trifluoroacetyl (TFA) group, to prevent unwanted side reactions. glenresearch.comglenresearch.com The DMT group on the hydroxyl end of the aminohexanol reagent allows for its use in standard phosphoramidite chemistry and can be used for "DMT-on" purification of the full-length, modified oligonucleotide. glenresearch.comnih.gov This approach provides a versatile handle for post-synthetic conjugation reactions. glenresearch.comgenelink.com

3'-Terminal Amino Modification via Functionalized Solid Supports

To place an amino group at the 3'-terminus, the synthesis is initiated from a modified solid support, typically controlled pore glass (CPG), to which an amino-linker has been pre-attached. psu.eduresearchgate.net These supports are functionalized using derivatives of 6-aminohexanol. The oligonucleotide is then synthesized on top of this linker, resulting in the amino group being located at the 3'-end of the final product upon cleavage from the support. psu.edu

For this application, the amino group on the support-bound linker is protected with a group that is stable throughout the synthesis cycles but can be removed during the final deprotection step. glenresearch.com A commonly used protecting group for this purpose is fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. psu.edubiosearchtech.com An alternative strategy employs a phthalimide (B116566) (PT) protecting group, which is also cleaved under extended ammonium (B1175870) hydroxide (B78521) treatment conditions used for final oligonucleotide deprotection. glenresearch.comcambio.co.uk This method functionally blocks the 3'-terminus, preventing the oligonucleotide from acting as a primer in enzymatic reactions like PCR. psu.edu

| Method | Protecting Group | Key Features |

| Fmoc-Protected Support | Fluorenylmethyloxycarbonyl (Fmoc) | Stable to synthesis conditions; can be removed on-column for solid-phase conjugation. biosearchtech.com |

| Phthalimide (PT) Support | Phthalimide (PT) | Very stable linkage; cleavage requires extended deprotection time (e.g., 17 hours with ammonium hydroxide at 55°C). glenresearch.comcambio.co.uk |

Internal Site Modification Strategies within Oligonucleotide Sequences

Introducing an amino functionality at a specific internal position requires the use of a nucleoside phosphoramidite that has been modified to carry the amino linker. psu.edubiosearchtech.com Reagents such as Amino-Modifier C6 dT, dC, or dA are commercially available and can be inserted at any point in the sequence in place of a standard nucleotide residue. biosearchtech.combiosyn.comaatbio.comglenresearch.com

These modified bases contain the C6 amino linker attached to the nucleobase itself. biosearchtech.com For example, the Amino-Modifier C6 dT phosphoramidite is used to incorporate a thymidine (B127349) residue functionalized with a primary amine. aatbio.comsigmaaldrich.com The synthesis proceeds using standard automated protocols, with the modified phosphoramidite being added at the desired cycle. aatbio.comglenresearch.com Non-nucleosidic phosphoramidite linkers are also available that can be inserted between any two nucleotides to introduce an internal amino group without a corresponding base. genelink.com This internal placement is useful for applications requiring specific folding of the oligonucleotide or attachment to a surface at a central point. genelink.com However, the addition of bulky groups internally can potentially lower the melting temperature (Tm) of the oligonucleotide duplex. psu.edubiosearchtech.com

Phosphoramidite Chemistry and Automated Synthesis Protocols

The integration of this compound derivatives into oligonucleotides relies on the robust and highly efficient phosphoramidite method, which is the gold standard for automated DNA and RNA synthesis. sigmaaldrich.com The process is a cyclical reaction that sequentially adds nucleotide monomers to a growing chain anchored to a solid support. eurofinsgenomics.com Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.comeurofinsgenomics.com

Detritylation: An acidic solution, typically dichloroacetic acid (DCA) in a non-aqueous solvent, is used to remove the DMT protecting group from the 5'-hydroxyl of the support-bound nucleotide, making it available for the next reaction. sigmaaldrich.comeurofinsgenomics.com

Coupling: The next phosphoramidite monomer (which can be a standard nucleoside or a modifier like the C6 amino-linker) is activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) and reacts with the free 5'-hydroxyl group. sigmaaldrich.comnih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, which simplifies the purification of the final product. eurofinsgenomics.comnih.gov

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. eurofinsgenomics.com

This cycle is repeated until the desired sequence is assembled. Amino-modifier phosphoramidites are incorporated with coupling efficiencies comparable to those of natural nucleoside phosphoramidites. glenresearch.comglenresearch.com

Detritylation Kinetics and Efficiency in Solid-Phase Synthesis

The detritylation step, the removal of the 5'-DMT group, is critical for achieving high synthesis efficiency. The kinetics of this acid-catalyzed reaction are influenced by several factors, including the type and concentration of the acid, the solvent, and the length of the oligonucleotide. oup.comacs.org Dichloroacetic acid (DCA) is generally preferred over the stronger trichloroacetic acid (TCA) because it reduces the risk of depurination—the cleavage of the glycosidic bond, particularly at adenine (B156593) residues—which can lead to chain cleavage. nih.govoup.com

Research has shown that the acid binds to the oligonucleotide support, and therefore, as the chain elongates, more acid is required to complete the detritylation in a timely manner. oup.comoup.com Using higher concentrations of DCA (e.g., 10-15% instead of the traditional 3%) can saturate the support more quickly, leading to faster and more efficient detritylation, which is particularly beneficial for large-scale synthesis. oup.comacs.org However, optimizing detritylation is a balance; incomplete removal of the DMT group results in failure sequences (n-1 deletion), while overly aggressive conditions can damage the oligonucleotide. nih.govresearchgate.net

| Condition | Observation | Impact on Synthesis | Source |

| 3% DCA in Dichloromethane (B109758) | Standard condition; may be slow for long oligonucleotides. | Can lead to incomplete detritylation on larger scales. | oup.com |

| 10-15% DCA in Toluene/DCM | Faster reaction time, improved cycle efficiency. | Reduces overall synthesis time and can improve purity for large-scale synthesis. | oup.comacs.org |

| 3% TCA in Dichloromethane | Very fast detritylation. | Significantly increases the rate of depurination, potentially lowering the yield of full-length product. | oup.com |

| Low Temperature (0 °C) | Slows both detritylation and depurination. | The rate of depurination is slowed more significantly than detritylation, improving overall fidelity for acid-sensitive sequences. | nih.gov |

Coupling Reaction Optimization on Solid Supports

Optimization of the coupling reaction involves several factors:

Activator: The choice of activator is crucial. 5-(Ethylthio)-1H-tetrazole (ETT) is a common activator that protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. sigmaaldrich.com

Reagent Concentration: A significant molar excess of the phosphoramidite and activator is used to drive the reaction to completion. sigmaaldrich.comacs.org

Reaction Time: The coupling time must be sufficient to allow the reaction to proceed to >99% completion. For amino-modifier phosphoramidites, the coupling times are generally identical to those for standard nucleoside phosphoramidites. glenresearch.comglenresearch.com

Anhydrous Conditions: All reagents and solvents, particularly acetonitrile (B52724), must be strictly anhydrous, as water will react with the activated phosphoramidite and terminate the chain.

The phosphoramidite derived from this compound is designed to be fully compatible with these optimized, automated synthesis protocols, ensuring its efficient incorporation into the oligonucleotide chain. glenresearch.comglenresearch.com

Capping and Oxidation Steps Pertinent to Modified Oligonucleotides

In the standard solid-phase phosphoramidite method of oligonucleotide synthesis, each cycle of nucleotide addition involves four key chemical reactions: detritylation, coupling, capping, and oxidation. sigmaaldrich.com When introducing a modification like this compound (typically as a phosphoramidite reagent), the subsequent capping and oxidation steps are crucial for ensuring the integrity of the growing oligonucleotide chain.

Following the coupling of the amino-modifier phosphoramidite to the free 5'-hydroxyl group of the support-bound nucleic acid chain, an unstable phosphite triester linkage is formed. umich.edunih.gov At this stage, a small fraction of the 5'-hydroxyl groups may not have reacted. The capping step is introduced to permanently block these unreacted sites and prevent them from participating in subsequent coupling cycles, which would otherwise lead to the accumulation of undesirable shorter sequences with internal deletions (shortmers). umich.edubiosearchtech.com This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and an activator like N-methylimidazole (NMI). umich.edubiosearchtech.com

The final step in the synthesis cycle is oxidation. biosearchtech.com The newly formed, unstable phosphite triester is converted into a more stable pentavalent phosphate triester, which is the natural backbone linkage in DNA. biosearchtech.comsigmaaldrich.com This oxidation is generally accomplished using a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran (B95107) (THF). umich.edubiosearchtech.com The presence of water in the oxidizer necessitates thorough washing with an anhydrous solvent like acetonitrile before the next cycle begins, as residual water can inhibit the subsequent coupling reaction. biotage.co.jp Some protocols even incorporate a second capping step after oxidation to ensure the complete removal of water. biotage.co.jp

The 4,4'-Dimethoxytrityl (DMT) group protecting the hydroxyl function of the 6-aminohexanol linker is stable under the conditions of both capping and oxidation. It remains in place until it is intentionally removed by treatment with an acid (detritylation) at the beginning of the next synthesis cycle, exposing a new hydroxyl group for further chain elongation. sigmaaldrich.combiosearchtech.com

| Step | Purpose | Typical Reagents | Mechanism |

|---|---|---|---|

| Capping | To block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants (shortmers). biosearchtech.com | Acetic Anhydride and N-Methylimidazole (NMI). biosearchtech.com | Acetylation of the free 5'-OH group, rendering it unreactive for subsequent coupling steps. sigmaaldrich.com |

| Oxidation | To stabilize the internucleotide linkage by converting the phosphite triester to a phosphate triester. biosearchtech.com | Iodine in a solution of THF, water, and pyridine or lutidine. umich.edubiosearchtech.com | Oxidation of the P(III) atom in the phosphite triester to the P(V) state, forming the natural phosphotriester backbone. umich.edu |

Engineering Complex Oligonucleotide Architectures

The use of specialized chemical modifiers is essential for constructing complex, non-linear oligonucleotide structures. This compound serves as a foundational building block for creating these advanced architectures, enabling the synthesis of branched DNA for signal amplification and the preparation of oligonucleotides with multiple functional labels for use as sophisticated probes.

Synthesis of Branched DNA (bDNA) Structures for Signal Amplification

Branched DNA (bDNA) assays are a powerful tool for nucleic acid quantification, relying on signal amplification rather than target amplification. The synthesis of these bDNA molecules is a key application of linkers derived from 6-aminohexanol. biosyn.com These assays utilize large bDNA structures that contain a primary oligonucleotide sequence, which binds to the target nucleic acid, and a network of branched, repeating secondary sequences that bind to multiple detector probes, thus amplifying the signal. nih.gov

The creation of these branched structures on a solid support is achieved using phosphoramidite chemistry with special branching monomers. biosyn.com These monomers possess more than one hydroxyl group that can be used for oligonucleotide chain synthesis, allowing for the divergent growth of multiple strands from a single point. To control the synthesis, these hydroxyl groups are differentially protected.

Two common strategies for synthesizing bDNA are the "fork" and "comb" approaches:

Fork Structures : These are created using a branching phosphoramidite where two hydroxyl groups are both protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group. After the branching monomer is added to the primary sequence, both DMT groups are removed simultaneously, allowing for the concurrent synthesis of two secondary DNA chains from the branch point. biosyn.com

Comb Structures : This more controlled strategy involves a branching monomer with two different protecting groups. For instance, one hydroxyl group is protected by the acid-labile DMT group, while the other is protected by a group that is stable to acid but can be removed under different conditions, such as a levulinyl (Lev) group. biosyn.com This allows for the sequential synthesis of the primary chain, followed by the selective deprotection of the second hydroxyl group on the branching monomer to initiate the synthesis of a secondary chain. This process can be repeated to create a comb-like structure with multiple secondary strands branching off the primary sequence. biosyn.comnih.gov

The 6-aminohexanol component within these branching monomers provides a flexible spacer arm, which is crucial for reducing steric hindrance and allowing the multiple arms of the bDNA molecule to hybridize effectively with their targets and detector probes. eurogentec.com

| Strategy | Branching Monomer Protection | Synthesis Approach | Resulting Structure |

|---|---|---|---|

| Fork Synthesis | Two primary hydroxyls, both protected by DMT groups. biosyn.com | Simultaneous removal of both DMT groups allows for concurrent synthesis of two secondary chains. biosyn.com | A simple "fork" with two branches. biosyn.com |

| Comb Synthesis | Two hydroxyls protected by orthogonal groups (e.g., one DMT, one Levulinyl). biosyn.com | Sequential synthesis. The primary chain is extended, then the Lev group is selectively removed to grow a secondary chain. biosyn.com | A "comb-like" structure with multiple branches extending from a primary backbone. nih.gov |

Preparation of Multi-Functionalized Oligonucleotides for Advanced Probes

The primary amine group of the 6-aminohexanol linker is the key to creating multi-functionalized oligonucleotides. While protected during the automated solid-phase synthesis (often by a trifluoroacetyl or Fmoc group), this amine is exposed during the final deprotection step. glenresearch.comnih.gov This terminal primary amine provides a reactive handle for the post-synthetic covalent attachment of a wide variety of molecules, transforming the oligonucleotide into an advanced probe for specific applications. nih.govcreative-biolabs.com

The conjugation process typically involves reacting the amino-modified oligonucleotide with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. eurogentec.com This allows for the efficient and specific labeling of the oligonucleotide with functional moieties. The six-carbon spacer arm provided by the hexanol linker serves to distance the attached molecule from the oligonucleotide backbone, which helps to minimize any potential interference with hybridization or enzymatic activity. eurogentec.com

This methodology enables the creation of a diverse range of advanced probes, including:

Fluorescent Probes : For use in applications like real-time PCR, fluorescence in situ hybridization (FISH), and microarrays.

Biotinylated Probes : For use in purification, immobilization, or detection systems involving streptavidin.

Enzyme Conjugates : Direct attachment of enzymes like alkaline phosphatase or horseradish peroxidase for use in diagnostic assays. glenresearch.com

Therapeutic Conjugates : Attachment of drugs or other therapeutic agents for targeted delivery.

The ability to introduce a reactive amine at a specific location (5'-end, 3'-end, or internally) using modifiers derived from this compound provides immense flexibility in the design and synthesis of sophisticated tools for molecular biology, diagnostics, and material science. creative-biolabs.comnih.govresearchgate.net

| Functional Moiety | Reactive Group (Example) | Application of Resulting Probe |

|---|---|---|

| Fluorescent Dyes (e.g., Fluorescein, Cyanine dyes) | NHS Ester or Isothiocyanate | Molecular imaging, qPCR probes, microarrays. eurogentec.com |

| Biotin | NHS Ester | Affinity purification, immobilization on streptavidin-coated surfaces, non-radioactive detection. |

| Peptides/Proteins | NHS Ester or Maleimide (B117702) | Probing protein-DNA interactions, targeted delivery. |

| Nitroxide Spin Labels | NHS Ester | Structural and functional analysis of RNA/DNA by EPR spectroscopy. nih.govresearchgate.net |

Applications in Bioconjugation and Functional Biomolecule Development

Covalent Conjugation of Oligonucleotides with Diverse Ligands

The primary amine introduced by 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol is nucleophilic and can readily react with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other activated carboxylates. rsc.orgacs.org This reactivity is the basis for post-synthetic conjugation, a strategy where a purified amine-modified oligonucleotide is coupled to a desired ligand. The hexyl spacer arm is significant as it mitigates potential steric hindrance between the oligonucleotide and the conjugated molecule, ensuring that the biological activity and hybridization properties of the nucleic acid are maintained. trilinkbiotech.comrsc.org

Oligonucleotide-Peptide Conjugates for Biological Probes

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the specific molecular recognition properties of nucleic acids with the diverse functionalities of peptides. nih.gov These conjugates are synthesized for various applications, including their use as biological probes, therapeutic agents, and tools in nanotechnology. nih.govoup.com A common method for creating POCs is fragment conjugation, where the oligonucleotide and peptide are synthesized separately and then linked together. oup.comresearchgate.net

In this approach, this compound is used to introduce a terminal primary amine onto the oligonucleotide. nih.gov Following synthesis and purification, this amine-modified oligonucleotide is reacted with a peptide. This conjugation is often mediated by a heterobifunctional crosslinker, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The NHS ester end of the SMCC reacts with the amine on the oligonucleotide, and the maleimide (B117702) end reacts with a thiol group on the peptide, typically from a cysteine residue, to form a stable covalent bond. nih.govoup.com The aminohexanol linker ensures the peptide and oligonucleotide moieties are sufficiently separated to function independently. nih.gov

| Component | Function | Example | Reference |

|---|---|---|---|

| Amino Linker Reagent | Provides a primary amine handle on the oligonucleotide. | This compound | nih.gov |

| Heterobifunctional Crosslinker | Covalently links the oligonucleotide and peptide. | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | nih.gov, oup.com |

| Peptide Functional Group | Reacts with the crosslinker. | Thiol group (from Cysteine) | oup.com |

| Oligonucleotide Functional Group | Reacts with the crosslinker. | Primary Amine (from amino linker) | nih.gov |

Lipid-Oligonucleotide Adducts for Membrane Interactions

Lipid-oligonucleotide conjugates (LONs) are amphiphilic molecules designed to interact with and anchor to cell membranes. nih.govmdpi.com This anchoring facilitates the cellular uptake of oligonucleotides or allows for the assembly of nucleic acid structures on the cell surface, with applications in cell-based therapies, diagnostics, and the study of membrane biology. nih.govencyclopedia.pub The hydrophobic lipid part inserts into the lipid bilayer of the cell membrane, while the hydrophilic oligonucleotide remains accessible in the aqueous environment. nih.gov

The synthesis of LONs can be achieved through two main strategies: a pre-synthetic approach, where a lipid-modified phosphoramidite (B1245037) is incorporated during oligonucleotide synthesis, or a post-synthetic approach. encyclopedia.pubbiosyn.com In the post-synthetic method, an oligonucleotide functionalized with a reactive group is conjugated to a lipid moiety after synthesis and purification. biosyn.comnih.gov

This compound is instrumental in the post-synthetic strategy. The introduced primary amine can be coupled to a lipid that has been activated with a carboxyl group (e.g., fatty acids, cholic acid, or cholesterol derivatives), forming a stable amide bond. nih.gov The hydrophobicity of the chosen lipid is a critical parameter, as it influences the efficiency of membrane insertion and the stability of the anchor. nih.gov The six-carbon chain of the aminohexanol provides a flexible spacer between the hydrophilic nucleic acid and the hydrophobic lipid anchor. nih.gov

Fluorescent and Reporter Group Tagging of Oligonucleotides

The attachment of fluorescent dyes and other reporter molecules, such as biotin, to oligonucleotides is essential for a multitude of molecular biology techniques, including real-time PCR, fluorescence in situ hybridization (FISH), microarrays, and affinity purification assays. acs.org An amino linker provides one of the most versatile methods for labeling oligonucleotides. acs.org

Using this compound, a primary amine is placed at a specific position of the oligonucleotide, typically the 5'-end. This amine-modified oligonucleotide can then be easily conjugated to a wide variety of commercially available reporter molecules that contain an amine-reactive group, most commonly an N-hydroxysuccinimide (NHS) ester. acs.org The reaction between the primary amine and the NHS ester forms a stable amide linkage. acs.org

This post-synthetic labeling strategy is highly efficient and allows for the use of dyes or molecules that may not be stable under the conditions of oligonucleotide synthesis. acs.org The C6 spacer helps to minimize quenching effects that can occur if the fluorophore is too close to the nucleic acid bases, ensuring a strong signal. rsc.org

Linker Design in Therapeutic Conjugates for Research

In the development of targeted therapeutics like antibody-drug conjugates (ADCs), the linker connecting the targeting moiety (antibody) to the payload (drug) is a critical component that profoundly influences the conjugate's efficacy, stability, and pharmacokinetic profile. While this compound is primarily a reagent for oligonucleotide modification, the aminohexanol structure itself represents a simple alkyl spacer, a fundamental building block in the design of more complex linkers for therapeutic research conjugates. nih.gov

General Considerations for Antibody-Drug Conjugate (ADC) Linkers in Research

The ideal ADC linker must be stable enough to remain intact while the ADC is in systemic circulation, preventing premature release of the cytotoxic payload that could cause off-target toxicity. nih.gov However, upon reaching the target cell, the linker must be efficiently cleaved to release the active drug. Linkers are broadly categorized as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to break in response to the specific conditions of the tumor microenvironment or inside the target cell, such as low pH (acid-labile linkers), high concentrations of reducing agents like glutathione (B108866) (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).

Non-cleavable Linkers: These linkers, such as those based on a stable thioether bond, release the drug after the antibody component of the ADC is completely degraded by proteases within the lysosome. nih.gov

| Parameter | Consideration | Impact on ADC Performance | Reference |

|---|---|---|---|

| Stability | Must remain stable in circulation to prevent premature drug release. | Affects therapeutic index and systemic toxicity. | nih.gov, |

| Release Mechanism | Should efficiently release the payload at the target site (cleavable vs. non-cleavable). | Determines the mechanism of action and bystander effect. | nih.gov, |

| Hydrophilicity | Hydrophobic linkers can cause aggregation and rapid clearance. | Impacts solubility, pharmacokinetics, and potential for off-target uptake. | |

| Linker Length/Sterics | The distance between the antibody and payload can affect activity and stability. | Can influence antigen binding and efficiency of payload release. | nih.gov |

Development of Tunable and Responsive Linkage Systems for Controlled Release

Research is increasingly focused on creating "smart" linkers that offer more precise control over payload release. These tunable and responsive systems are designed to react to more specific physiological or external triggers. mdpi.com The goal is to maximize the therapeutic window by ensuring the drug is liberated only under the desired conditions. nih.gov

Examples of such systems being explored in research include:

pH-Tunable Linkers: Researchers have developed linkers based on phosphoramidate (B1195095) scaffolds that can be tuned to hydrolyze and release an amine-containing drug at different pH values, such as the acidic environment of endosomes (pH 5.5-6.5). nih.gov The rate of release can be controlled by modifying the chemical structure of the linker.

Redox-Responsive Linkers: Beyond simple disulfide bonds, more sophisticated systems that respond to the high glutathione concentration in the cytoplasm are being developed. mdpi.com For instance, linkers based on thiovinylketones have been shown to undergo a conjugate addition-elimination reaction in the presence of thiols, leading to traceless release of the therapeutic agent. mdpi.com

In the context of these advanced systems, a simple building block like 6-aminohexanol can provide the necessary amine functionality and spacer element. The primary amine could be attached to the payload, which is then connected to the rest of the targeting conjugate via a tunable, responsive bond, allowing for controlled release based on a specific trigger. nih.gov

Surface Functionalization for Microarray and Biosensor Fabrication

The development of microarrays and biosensors relies on the stable and specific attachment of probe molecules, such as DNA, RNA, or peptides, to a solid support. This compound serves as a precursor for creating an amino-linker at the terminus (typically the 5'-end) of a synthetic oligonucleotide. This terminal primary amino group is the key functional element for immobilization.

The six-carbon (C6) chain of the hexanol backbone acts as a flexible spacer. This spacer arm is crucial as it physically separates the immobilized biomolecule from the substrate surface. This separation minimizes steric hindrance and potential interactions with the surface that could otherwise interfere with the biomolecule's intended binding activity (e.g., hybridization of a DNA probe to its target sequence). The 4,4'-dimethoxytrityl (DMTr) group is an acid-labile protecting group for the hydroxyl function, essential during the automated chemical synthesis of the oligonucleotide to prevent undesired side reactions. Once the synthesis is complete, the DMTr group is removed, and the linker can be incorporated, ultimately presenting a reactive primary amine for surface coupling.

Bioanalytical platforms like microarrays and biosensors require surfaces that are chemically activated to react with biomolecules. The primary amino group introduced by the 6-aminohexanol linker is highly versatile for coupling to a wide array of these activated surfaces. The derivatization process involves preparing a solid substrate, such as glass, silicon, gold, or polystyrene, with a surface chemistry that is complementary to the amino linker. researchgate.net

Commonly employed surface chemistries for reacting with the terminal amino group of the linker include N-hydroxysuccinimide (NHS) esters, isothiocyanates, epoxides, and aldehydes. researchgate.netpsu.edu For instance, glass or silicon slides can be silanized and then treated with reagents to introduce these functional groups. The result is a substrate that is ready for the covalent immobilization of amino-modified probes. The choice of surface chemistry can influence the stability, efficiency, and orientation of the immobilized biomolecule, which are critical factors for the performance of the bioanalytical platform. mdpi.comresearchgate.net

The following table summarizes common surface functionalities used for immobilizing biomolecules via an amino linker:

| Surface Functional Group | Reactive Partner on Linker | Resulting Covalent Bond | Substrate Examples |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Glass, Polystyrene, Magnetic Beads |

| Isothiocyanate (-N=C=S) | Primary Amine (-NH₂) | Thiourea | Glass, Dextran Gels |

| Epoxide | Primary Amine (-NH₂) | Amino Alcohol | Glass, Silicon Dioxide |

| Aldehyde (-CHO) | Primary Amine (-NH₂) | Schiff Base (reduced to stable amine) | Glass, Polystyrene |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide (requires carbodiimide (B86325) activation, e.g., EDC) | Polystyrene, Gold Nanoparticles |

This table is interactive and can be sorted by column.

The immobilization process is a critical step in the fabrication of devices like DNA microarrays, which are used for high-throughput screening and gene expression analysis. researchgate.net Once an oligonucleotide has been synthesized with a terminal amino linker derived from this compound, it is ready for covalent attachment to a derivatized surface.

The primary amino group of the linker reacts with the activated functional groups on the solid substrate to form a stable, covalent bond. researchgate.net For example, an amino-modified oligonucleotide will react with an NHS-ester-coated slide to form a robust amide linkage. This covalent attachment ensures that the probe molecules are permanently fixed to the surface, preventing them from being washed away during subsequent assay steps, such as sample hybridization and washing. psu.edu

This method of immobilization is central to the creation of biosensors designed for detecting specific analytes. mdpi.comnih.gov For instance, aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, can be synthesized with a terminal amino linker. These amino-functionalized aptamers can then be covalently immobilized on a transducer surface (e.g., a gold electrode or an optical sensor) to create a highly specific biosensor for detecting proteins, small molecules, or other targets. researchgate.netrsc.org The stability afforded by the covalent linkage is essential for the reusability and long-term performance of the biosensor. researchgate.net

Analytical Methodologies and Mechanistic Investigations in Research Contexts

Spectrophotometric Quantification of Surface-Bound Functional Groups Using 1-O-(4,4'-Dimethoxytrityl)-6-aminohexanol

The ability to quantify reactive functional groups on solid supports is fundamental for controlling the efficiency of solid-phase synthesis and for the development of affinity chromatography materials. This compound is instrumental in a sensitive spectrophotometric method for this purpose.

Principle of 4,4'-Dimethoxytrityl Cation Release and Spectroscopic Measurement

The core principle of this quantitative method lies in the acid-catalyzed cleavage of the 4,4'-dimethoxytrityl (DMT) group from the hexanolamine linker. When a solid support functionalized with amino groups is reacted with a reagent containing the DMT group, such as a derivative of this compound, the DMT group becomes covalently attached to the surface. Subsequent treatment with an acid, such as perchloric acid or dichloroacetic acid in an organic solvent, cleaves the ether linkage, releasing the 4,4'-dimethoxytrityl cation. nih.govcitizendium.org

This cation is intensely colored, exhibiting a strong absorbance maximum typically around 498 nm. nih.govthermofisher.com The bright orange color is a visual indicator of the successful deprotection step. citizendium.org The amount of the released DMT cation in the solution is directly proportional to the number of functional groups on the solid support that reacted. By measuring the absorbance of the solution spectrophotometrically and applying the Beer-Lambert law, the concentration of the DMT cation can be accurately determined. nih.govthermofisher.com This, in turn, allows for the precise quantification of the initial number of surface-bound functional groups. The high molar extinction coefficient of the DMT cation, which is approximately 70,000 M⁻¹cm⁻¹, contributes to the high sensitivity of this assay. nih.gov This method is a standard procedure for determining the stepwise yield of coupling reactions during automated DNA synthesis. thermofisher.com

Methodological Advancements for Loading Estimation on Polymer and Glass Supports

The spectrophotometric method utilizing the DMT cation has been adapted and refined for various solid supports, including polymers and glass. This technique is valuable for monitoring the functionalization of supports used in affinity chromatography and the synthesis of biopolymers. nih.gov For instance, a modified approach involves reacting the amino-functionalized solid support with an excess of 5'-O-(4,4'-dimethoxytrityl)-thymidine-3'-O-(2,4-dinitrophenyl) succinate (B1194679) in the presence of a catalyst. nih.gov After washing away the excess reagent, the support is treated with acid to release the DMT cation for quantification. nih.gov

The rate of detritylation can be influenced by the nature of the solid support. For example, the removal of the DMT group from nucleosides attached to OligoPrep solid support has been observed to be slower compared to other supports. nih.gov This highlights the importance of optimizing deprotection conditions for different materials to ensure complete and accurate quantification of loading capacity. The method's utility extends to various applications where precise knowledge of surface functional group density is crucial for performance and reproducibility.

Mechanistic Studies of Dimethoxytrityl Deprotection in Synthetic Protocols

Acid-Catalyzed Cleavage Mechanisms and Byproduct Formation

The deprotection of the DMT group proceeds via an acid-catalyzed SN1 mechanism. tubitak.gov.tr The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable, resonance-stabilized 4,4'-dimethoxytrityl cation. tubitak.gov.tr The stability of this carbocation is a key factor in the lability of the DMT group under acidic conditions. ajchem-a.com

However, this acid-catalyzed cleavage is not without potential complications. One significant side reaction is depurination, the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar in DNA. thermofisher.com This is particularly a concern when using strong acidic conditions for detritylation. tubitak.gov.tr To mitigate this, milder acidic conditions, such as using dichloroacetic or trichloroacetic acid in a non-polar solvent like dichloromethane (B109758) or toluene, are commonly employed. citizendium.orggoogle.com

Another potential byproduct can arise from an incomplete reaction during the synthesis of phosphorothioate (B77711) oligonucleotides. If the phosphite (B83602) triester intermediate is not fully sulfurized, it can react with the DMT cation generated during the subsequent detritylation step in an Arbuzov-type reaction. nih.gov This leads to the formation of undesired oligonucleotides modified with a DMTr-C-phosphonate moiety. nih.govresearchgate.net Optimizing the sulfurization step is therefore critical to prevent this byproduct formation. nih.gov

| Parameter | Condition/Reagent | Effect | Reference |

|---|---|---|---|

| Acid | Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an organic solvent | Efficiently cleaves the DMT group. | citizendium.orggoogle.com |

| pH | Lower pH increases the rate of detritylation. | Faster deprotection but increased risk of depurination. | nih.gov |

| Temperature | Increased temperature accelerates detritylation. | Allows for milder pH conditions to be used. | nih.gov |

| Support Material | Different solid supports can affect the rate of detritylation. | Requires optimization of deprotection time for each support. | nih.gov |

Orthogonal Deprotection Strategies and Their Selectivity in Complex Syntheses

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. The DMT group is a key component of such strategies due to its acid lability, which contrasts with the base-lability of other common protecting groups used in oligonucleotide synthesis, such as acyl groups on the exocyclic amines of bases and the 2-cyanoethyl group for phosphate (B84403) protection. nih.gov

For instance, the levulinyl group, which can be selectively cleaved under neutral conditions with hydrazine (B178648) hydrate, is orthogonal to the acid-labile DMT group and base-labile acyl groups. acs.org This allows for the selective deprotection of a hydroxyl group protected with a levulinyl group without affecting the DMT-protected 5'-hydroxyl or the base-protecting groups. acs.org

Another example of an orthogonal strategy involves the use of the dimethylacetamidine (Dma) protecting group for adenine (B156593) bases. The Dma group remains intact under the mild basic conditions (potassium carbonate in methanol) used to remove other "ultra-mild deprotection" groups, but can be subsequently removed with ammonia. nih.gov This allows for the selective deprotection of certain bases, which can be useful in the assembly of highly structured or repetitive DNA sequences by preventing unwanted hybridization. nih.gov The ability to selectively remove the DMT group with acid while other protecting groups remain stable is a powerful tool for chemists synthesizing complex biomolecules. ajchem-a.com

Assessment of Conjugate Stability and Hybridization Properties in Research Models

The introduction of modifications, such as those involving this compound, into oligonucleotides can impact their stability and hybridization properties. Assessing these characteristics is crucial for the development of effective nucleic acid-based therapeutics and diagnostics.

The stability of oligonucleotide conjugates is a critical factor, especially for in vivo applications where they are exposed to nucleases. nih.gov Chemical modifications, such as the introduction of a thioctic acid moiety at the 3'-end of an oligonucleotide, have been shown to significantly enhance the stability of oligonucleotide-nanoparticle conjugates. nih.gov The stability of these conjugates can be assessed by challenging them with agents like dithiothreitol (B142953) (DTT) and monitoring their degradation over time using UV-Vis spectroscopy. nih.gov The metabolic stability of oligonucleotides can also be enhanced through various chemical modifications to the sugar-phosphate backbone and the nucleobases, which provide resistance against nuclease degradation. nih.gov

The hybridization properties of modified oligonucleotides, specifically their ability to bind to complementary DNA or RNA strands, are fundamental to their function. The melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, is a key parameter used to evaluate hybridization affinity. Modifications can either increase or decrease the Tm. For example, oligonucleotides containing 1-alpha-D-arabinofuranosylthymine were found to hybridize to their complements, although the stability of the duplex with DNA was lower than that of the natural counterpart. nih.gov Conversely, conformationally constrained nucleoside phosphonates have been shown to significantly increase the Tm of duplexes with RNA. nih.gov The effect of any modification on hybridization must be carefully evaluated to ensure the desired binding characteristics for a specific application.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel Amino-Modified Probes for Advanced Genetic Analysis

The primary application of 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol is in the synthesis of amino-modified oligonucleotides, which are foundational components for a variety of genetic analysis techniques. The compound is typically converted into a phosphoramidite (B1245037) derivative to be compatible with standard automated DNA/RNA synthesizers. Once incorporated into an oligonucleotide sequence, usually at the 5'-terminus, the terminal amino group can be used for post-synthetic labeling.

These amino-modified probes are instrumental in numerous advanced genetic analysis methods:

Fluorescence In Situ Hybridization (FISH): Probes labeled with fluorescent dyes are used to visualize specific DNA sequences within chromosomes, aiding in cytogenetics and disease diagnosis.

Polymerase Chain Reaction (PCR): Labeled primers and probes, such as TaqMan probes, allow for real-time monitoring of DNA amplification.

DNA Microarrays: Amino-modified oligonucleotides are immobilized on a solid surface to create high-density arrays for gene expression profiling and single nucleotide polymorphism (SNP) detection.

Aptamer Development: The amino group facilitates the conjugation of aptamers to other molecules for diagnostic or therapeutic purposes.

The 6-aminohexanol linker provides spatial separation between the oligonucleotide and the attached label, which can minimize steric hindrance and prevent quenching of fluorescence, thereby improving the sensitivity and specificity of the assay.

Advanced Strategies for Chemical Protein and Peptide Modification Using Noncanonical Amino Acids

Beyond nucleic acids, the 6-aminohexanol moiety is relevant in the field of protein and peptide modification. While not an amino acid itself, it serves as a structural component of or a linker for noncanonical amino acids (ncAAs). These ncAAs can be incorporated into peptides and proteins to introduce novel chemical functionalities.

Strategies for modification include:

Solid-Phase Peptide Synthesis: An ncAA containing the 6-aminohexanol linker can be synthesized and then incorporated into a peptide sequence using standard synthesis protocols. The terminal amine of the linker can then be modified. For example, it can be used to attach polyethylene glycol (PEG) chains (PEGylation) to improve the pharmacokinetic properties of therapeutic peptides.

Enzymatic Ligation: Enzymes can be used to ligate peptides modified with amino-linkers to other molecules.

Bioconjugation: The primary amine on the linker provides a nucleophilic site for reaction with various electrophilic reagents, allowing for the site-specific attachment of drugs, imaging agents, or other reporter molecules to a protein or peptide. This is a more controlled method compared to traditional bioconjugation methods that target natural amino acid side chains (e.g., lysine), which often leads to heterogeneous products. nih.gov

Below is a table summarizing various modifications that can be introduced at the N-terminus or C-terminus of peptides, some of which can be facilitated by amino-linker functionalities.

| Modification Type | Examples of Attached Moieties | Purpose |

| N-Terminus Modifications | Acetyl, Biotin, Fluorescein (FAM, FITC), TAMRA, Cy dyes, PEGylation | Mimic native protein state, labeling, improve stability and solubility |

| C-Terminus Modifications | Amide, Methyl ester, Biotin (via Lys side chain), Fluorescein (via Lys side chain) | Increase stability, labeling for detection |

| Incorporation of Unnatural Amino Acids | Amino hexanoic acid (Ahx), Beta-alanine, Phosphorylated amino acids | Introduce linkers, alter structure, mimic post-translational modifications |

This table presents examples of peptide modifications. The 6-aminohexanol linker provides a primary amine that can be used to attach many of the moieties listed.

Role in Genetic Code Expansion and Engineered Enzyme Research for Novel Biocatalysis

Genetic code expansion is a powerful technique that enables the site-specific incorporation of ncAAs into proteins in living organisms. nih.govnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like amber TAG) and inserts the desired ncAA.

The 6-aminohexanol linker can be incorporated into the side chain of an ncAA. This provides a flexible tether with a reactive handle that can be used for various applications in engineered enzyme research:

Introduction of Novel Catalytic Groups: An ncAA with an amino-linker could be used to introduce a new catalytic functional group into an enzyme's active site, potentially creating a biocatalyst for a reaction not found in nature.

Enzyme Immobilization: The terminal amine can be used to covalently attach the enzyme to a solid support, which is advantageous for industrial biocatalysis as it allows for easy separation of the catalyst from the reaction products and enhances enzyme stability.

Intra-protein Crosslinking: By incorporating two such ncAAs, the terminal amines can be crosslinked to stabilize the protein structure or to study protein dynamics.

The ability to precisely place a reactive group like the one provided by the 6-aminohexanol linker within a protein's 3D structure opens up vast possibilities for designing enzymes with tailored properties and for probing biological mechanisms. nih.gov

Innovations in Bioconjugate Delivery Systems for Targeted Research Applications

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This compound is a key reagent for creating bioconjugates, particularly for targeted delivery systems in research.

The most common strategy involves synthesizing an amino-modified oligonucleotide (e.g., siRNA, antisense oligonucleotide, or aptamer) which can then be conjugated to a targeting moiety.

Targeting Ligands: These can be antibodies, peptides (e.g., RGD peptide for targeting integrins), or small molecules that bind to specific cell surface receptors, thereby directing the bioconjugate to a particular cell type.

Therapeutic Agents: The amino-linker can be used to attach a cytotoxic drug, creating an antibody-drug conjugate (ADC) or an aptamer-drug conjugate for targeted cancer therapy research.

Delivery Vehicles: The bioconjugate can be attached to nanoparticles or liposomes to improve its delivery and protect it from degradation.

Site-specific bioconjugation techniques are crucial for creating homogeneous products with predictable properties, which is essential for therapeutic applications. nih.gov The use of linkers like 6-aminohexanol, introduced via precise synthesis methods, is a cornerstone of these advanced strategies. nih.gov

Development of High-Throughput Synthesis and Characterization Methods for Modified Biomolecules

The increasing demand for modified biomolecules in research and diagnostics has driven the development of high-throughput methods for their synthesis and characterization.

Synthesis:

Automated Solid-Phase Synthesis: Modern DNA/RNA synthesizers can perform parallel synthesis of dozens or even hundreds of different oligonucleotides in a single run. Reagents like this compound phosphoramidite are designed for seamless integration into these automated platforms.

Robotic Liquid Handling: Automation is also used for the post-synthetic modification and purification steps, further increasing throughput.

Characterization: High-throughput characterization is essential to verify the identity and purity of the synthesized biomolecules.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the modified biomolecule with high accuracy.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with MS (LC-MS), is the gold standard for assessing the purity of synthesized oligonucleotides and peptides. Different HPLC methods (e.g., ion-exchange, reverse-phase) can be used depending on the properties of the molecule.

The development of sophisticated software and algorithms also aids in the high-throughput analysis of the complex data generated by these techniques, for instance, in identifying novel protein modifications. nih.gov

The following table outlines the primary methods used for the synthesis and characterization of biomolecules modified using this compound.

| Process | Method | Description |

| Synthesis | Automated Solid-Phase Synthesis | Stepwise addition of nucleotide or amino acid monomers on a solid support. Highly efficient and scalable. |

| Purification | High-Performance Liquid Chromatography (HPLC) | Separates the full-length product from shorter failure sequences and other impurities based on charge or hydrophobicity. |

| Characterization | Mass Spectrometry (MS) | Provides an accurate molecular weight measurement to confirm the identity and successful incorporation of modifications. |

| Characterization | Analytical HPLC | Assesses the purity of the final product. |

| Characterization | UV-Vis Spectroscopy | Used to quantify the concentration of the synthesized biomolecule. |

Q & A

Basic Question: How is 1-O-(4,4'-Dimethoxytrityl)-6-aminohexanol synthesized and characterized in academic research?

Methodological Answer:

The synthesis typically involves tritylation of 6-aminohexanol using 4,4'-dimethoxytrityl chloride under anhydrous conditions. Key steps include:

- Protection : The amino group is protected via tritylation in dichloromethane with triethylamine as a base .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product.

- Characterization : Confirmation via -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for trityl group) and mass spectrometry (ESI-MS for molecular ion peak at m/z ~523.6).

Reference : Similar protecting group strategies are detailed in and , which highlight the use of dimethoxytrityl groups in organic synthesis .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

- Reaction Path Search : Tools like GRRM or AFIR simulate intermediates and activation energies for tritylation .

- Solvent Effects : COSMO-RS models assess solvent polarity impacts on reaction efficiency.

- Parameter Optimization : Machine learning (e.g., Bayesian optimization) identifies ideal molar ratios, temperatures, and reaction times.

Reference : ICReDD’s integrated computational-experimental workflows () provide a template for such optimizations .

Data Contradiction Analysis: How to resolve conflicting spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected -NMR shifts) may arise from:

- Steric Hindrance : Rotameric effects in the trityl group can split signals. Use variable-temperature NMR to confirm .

- Impurity Artifacts : Cross-validate with HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid).

- Dynamic Effects : 2D NMR (e.g., NOESY) clarifies spatial interactions affecting spectral assignments.

Reference : Factorial design ( ) can systematically test variables like solvent purity or instrument calibration .

Advanced Question: What experimental protocols ensure the stability of the dimethoxytrityl protecting group under varying conditions?

Methodological Answer:

Stability studies should include:

- Acid Sensitivity : Titrate with 2% dichloroacetic acid in DCM; monitor deprotection via UV-Vis (trityl cation absorption at 498 nm) .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (ramp 10°C/min to 200°C).

- Solvent Compatibility : Test in polar aprotic (DMF, DMSO) vs. nonpolar solvents; track by TLC.

Reference : highlights similar disulfide-protected compounds’ stability profiles under acidic conditions .

Experimental Design: How to apply factorial design for optimizing reaction yields?

Methodological Answer:

A 2 factorial design evaluates variables like:

- Factors : Temperature (25°C vs. 40°C), reaction time (2h vs. 6h), and base equivalents (1.2 vs. 2.0).

- Response Surface : Central composite design maps yield vs. parameters.

- Statistical Analysis : ANOVA identifies significant interactions (e.g., temperature × time).

Reference : Factorial design principles ( ) and ICReDD’s data-driven workflows () support this approach .

Advanced Question: How to investigate the reaction mechanism of trityl group introduction using isotopic labeling?

Methodological Answer:

- Isotopic Tracers : Use -labeled 6-aminohexanol to track oxygen involvement in tritylation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with vs. solvents (e.g., DCM vs. DCM-d).

- Computational Validation : Match experimental KIE with DFT-calculated transition states.

Reference : Reaction mechanism studies in and emphasize combining isotopic and computational methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.